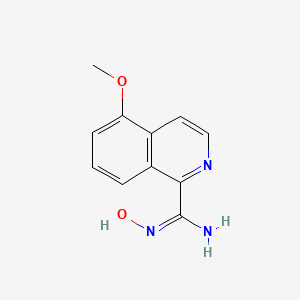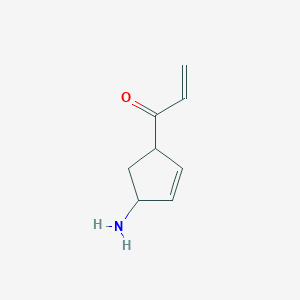
1-(4-Aminocyclopent-2-en-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminocyclopent-2-en-1-yl)prop-2-en-1-one is a chemical compound with a molecular weight of 137.18 g/mol. This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various chemical endeavors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminocyclopent-2-en-1-yl)prop-2-en-1-one can be achieved through various methods. One notable method involves a one-pot, solvent-free, and catalyst-free synthesis . This method ensures high purity and yield of the compound. The reaction conditions typically involve the use of acetophenone derivatives and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound involves scalable processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminocyclopent-2-en-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1-(4-Aminocyclopent-2-en-1-yl)prop-2-en-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of bioactive compounds . In medicine, it is investigated for its potential therapeutic properties . Additionally, in the industry, it is utilized in the production of high-performance materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-(4-Aminocyclopent-2-en-1-yl)prop-2-en-1-one include 1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one and 1-(morpholin-4-yl)prop-2-en-1-one . These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness: What sets this compound apart is its unique combination of reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where both properties are essential .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(4-aminocyclopent-2-en-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)6-3-4-7(9)5-6/h2-4,6-7H,1,5,9H2 |
InChI Key |
VOMWZWWFWNTZRX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CC(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


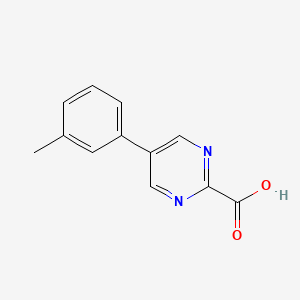
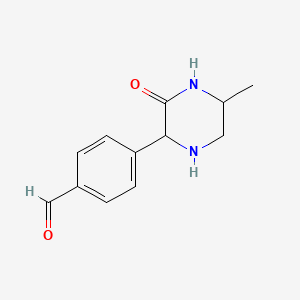
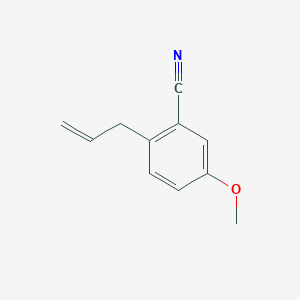
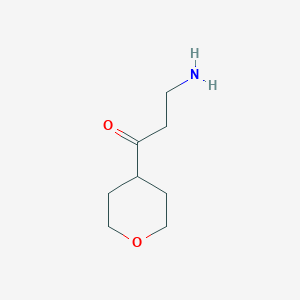
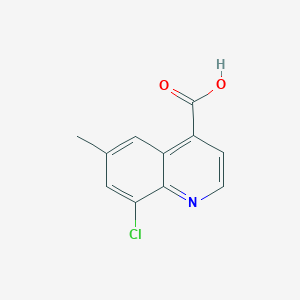
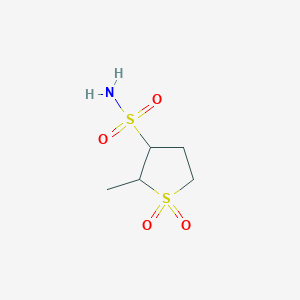
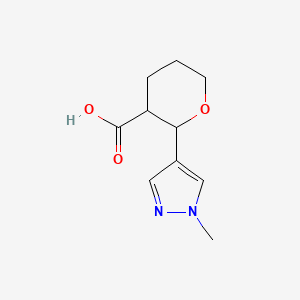
![1-{[(Piperidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B15252875.png)
![Ethyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B15252876.png)

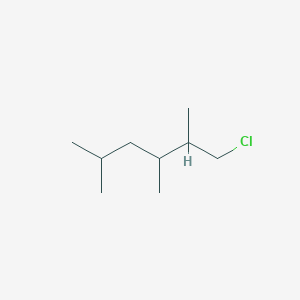
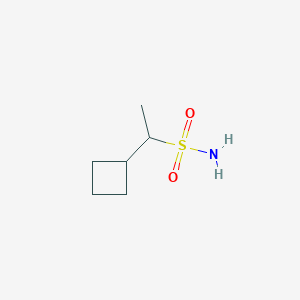
![[2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B15252923.png)
